

Monobenzyl Phthalate-d4 physical and chemical characteristics

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Compound of Interest

Compound Name: Monobenzyl Phthalate-d4

Cat. No.: B588402 Get Quote

Monobenzyl Phthalate-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of **Monobenzyl Phthalate-d4**. It includes a summary of its core properties, experimental protocols for its use in analytical methods, and visualizations to illustrate key workflows. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize deuterated internal standards for the quantification of phthalate metabolites.

Core Physical and Chemical Characteristics

Monobenzyl Phthalate-d4 is the deuterium-labeled form of Monobenzyl Phthalate, a primary metabolite of the widely used plasticizer, Butyl Benzyl Phthalate (BBP). Its use as an internal standard in mass spectrometry-based analytical methods allows for accurate quantification of the corresponding non-labeled analyte by correcting for variations during sample preparation and analysis.

Quantitative Data Summary

The physical and chemical properties of **Monobenzyl Phthalate-d4** are summarized in the table below. It is important to note that while some properties are well-documented, others,



such as the boiling point and density of the deuterated form, are not readily available and may be approximated by the values of the non-deuterated analogue.

Property	Value	Reference
Molecular Formula	C15H8D4O4	[1]
Molecular Weight	260.28 g/mol	[1][2]
CAS Number	478954-83-5	[1][2]
Appearance	White to off-white solid	[1]
Melting Point	103-105 °C	[3]
Boiling Point	Data not available	
Density	Data not available (Density of Benzyl butyl phthalate-d4 is 1.114 g/mL at 25 °C)	
Purity	>95% (HPLC)	[4]
Isotopic Enrichment	99 atom % D	[2]
Solubility	DMSO: 100 mg/mL (384.20 mM) (requires sonication) H ₂ O: ≥ 0.1 mg/mL (0.38 mM)	[5]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[5]

Experimental Protocols

Monobenzyl Phthalate-d4 is primarily utilized as an internal standard in chromatographic and mass spectrometric methods for the quantification of phthalate metabolites in various biological and environmental matrices.



General Protocol for Quantification of Monobenzyl Phthalate using LC-MS/MS

This protocol outlines a general procedure for the quantification of Monobenzyl Phthalate in a biological matrix (e.g., urine, plasma) using **Monobenzyl Phthalate-d4** as an internal standard.

- 1. Preparation of Standard and Internal Standard Solutions:
- Monobenzyl Phthalate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Monobenzyl Phthalate in methanol.
- Monobenzyl Phthalate-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Monobenzyl Phthalate-d4 in methanol.
- Working Standard and IS Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution in a suitable solvent (e.g., methanol/water). Prepare a working IS solution at a fixed concentration.
- 2. Sample Preparation:
- To a 100 μL aliquot of the biological sample, add a known volume of the **Monobenzyl Phthalate-d4** internal standard working solution.
- Protein Precipitation (for plasma/serum): Add 300 μL of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
- Enzymatic Hydrolysis (for urine, to measure total concentration): To deconjugate glucuronidated metabolites, add β-glucuronidase to the sample and incubate.
- Solid-Phase Extraction (SPE) (optional, for cleanup and concentration):
 - Condition a C18 SPE cartridge with methanol followed by deionized water.
 - Load the pre-treated sample onto the cartridge.
 - Wash the cartridge with a low-organic solvent mixture to remove interferences.
 - Elute the analytes with a high-organic solvent (e.g., acetonitrile or methanol).



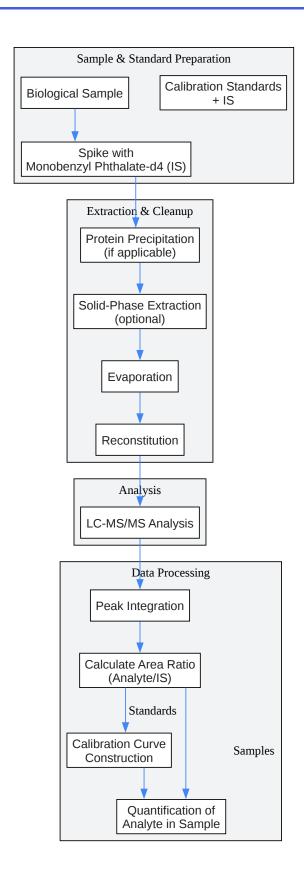
- Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the initial mobile phase.
- 3. LC-MS/MS Analysis:
- Chromatographic Separation: Use a C18 analytical column with a gradient elution program.
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
- Mass Spectrometric Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).
 - Monitor specific precursor-to-product ion transitions for both Monobenzyl Phthalate and Monobenzyl Phthalate-d4.
- 4. Quantification:
- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
- Determine the concentration of Monobenzyl Phthalate in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Analyte Quantification

The following diagram illustrates the general workflow for the quantification of an analyte using a deuterated internal standard with LC-MS/MS.





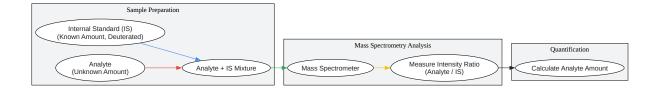
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Workflow for Analyte Quantification using an Internal Standard.



Logical Relationship in Isotope Dilution Mass Spectrometry

This diagram illustrates the principle of using a deuterated internal standard in isotope dilution mass spectrometry.



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Principle of Isotope Dilution Mass Spectrometry.

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